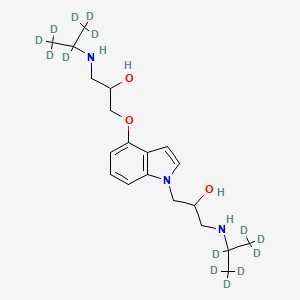

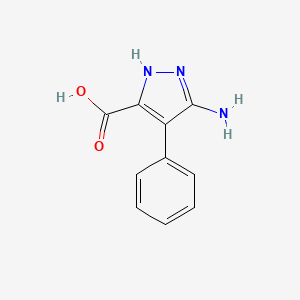

![molecular formula C7H4BrIN2 B578477 6-溴-8-碘咪唑并[1,2-a]吡啶 CAS No. 1364917-14-5](/img/structure/B578477.png)

6-溴-8-碘咪唑并[1,2-a]吡啶

描述

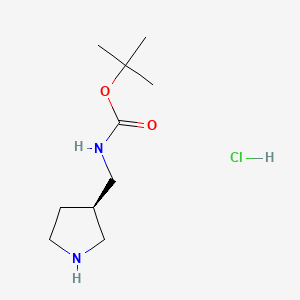

“6-Bromo-8-iodoimidazo[1,2-a]pyridine” is a chemical compound with the empirical formula C7H4BrIN2 and a molecular weight of 322.93 . It is a solid substance and is recognized as a unique chemical used by early discovery researchers .

Synthesis Analysis

The synthesis of “6-Bromo-8-iodoimidazo[1,2-a]pyridine” derivatives has been characterized through various chemical reactions. The synthesis of this scaffold employs different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .

Molecular Structure Analysis

The molecular structure of “6-Bromo-8-iodoimidazo[1,2-a]pyridine” can be represented by the SMILES string Brc1cc(I)c2nccn2c1 . The InChI representation is 1S/C7H4BrIN2/c8-5-3-6(9)7-10-1-2-11(7)4-5/h1-4H .

Physical and Chemical Properties Analysis

“6-Bromo-8-iodoimidazo[1,2-a]pyridine” is a solid substance . It has a molecular weight of 322.93 . The compound’s density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors, number of H bond donors, number of freely rotating bonds, rule of 5 violations, ACD/LogP, ACD/LogD (pH 5.5), ACD/BCF (pH 5.5), ACD/KOC (pH 5.5), ACD/LogD (pH 7.4), ACD/BCF (pH 7.4), ACD/KOC (pH 7.4), polar surface area, polarizability, surface tension, and molar volume are not specified in the available resources .

科学研究应用

合成和结构分析

6-溴-8-碘咪唑并[1,2-a]吡啶衍生物已经通过各种化学反应合成和表征,展示了该化合物在生成具有化学和药物研究潜在应用的广泛衍生物方面的多功能性。例如,已经开发出新颖的 6-溴-咪唑并[4,5-b]吡啶衍生物,展示了其合成的系统方法。这些衍生物使用 NMR 光谱和单晶 X 射线晶体学进行表征,提供了对它们的分子结构和潜在反应性的见解 (Jabri 等人,2023 年)。此外,在不同条件下合成了 3-和 8-碘咪唑并[1,2-a]吡啶,并通过单晶 X 射线衍射分析阐明了它们的分子结构,突出了取代反应的化学选择性 (Zhao 等人,2018 年)。

生物医学应用

在生物医学研究的背景下,6-溴-8-碘咪唑并[1,2-a]吡啶的衍生物已被探索用于检测和成像淀粉样斑块,这在阿尔茨海默病的研究中具有重要意义。例如,已经开发出衍生物作为配体,专门与 β-淀粉样蛋白聚集体结合,表明它们作为诊断阿尔茨海默病的成像剂的潜力 (Zhuang 等人,2003 年)。此外,新的衍生物在抑制乙型肝炎病毒 (HBV) DNA 复制方面显示出希望,表明它们作为抗病毒剂的潜力 (Chen 等人,2011 年)。

化学反应性和偶联反应

6-溴-8-碘咪唑并[1,2-a]吡啶衍生物对各种偶联反应的反应性一直是研究的重点,研究展示了对其进行功能化的有效方法。这包括用于钯 (0) 介导的直接 C3 烯基化的条件的开发,从而能够合成多种衍生物 (Koubachi 等人,2008 年)。此外,已经优化了多米诺 6-内-歧环化/卤代化反应,用于合成 1,3-二取代的 4-卤代咪唑并[1,2-a:4,5-c']二吡啶,进一步扩大了这些化合物的化学库 (Enguehard-Gueiffier 等人,2015 年)。

安全和危害

The safety data sheet for “6-Bromo-8-iodoimidazo[1,2-a]pyridine” indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation . It should be stored in a well-ventilated place and kept container tightly closed .

作用机制

Target of Action

Imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry . Some of these analogues exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Mode of Action

It’s worth noting that imidazo[1,2-a]pyridine analogues have been studied for their anti-tuberculosis properties . The mode of action of these compounds typically involves interactions with specific targets that inhibit the growth of the tuberculosis bacteria .

Biochemical Pathways

Imidazo[1,2-a]pyridine analogues are known to affect various biochemical pathways related to the growth and proliferation of tuberculosis bacteria .

Result of Action

Imidazo[1,2-a]pyridine analogues have been shown to exhibit significant activity against mdr-tb and xdr-tb , suggesting that these compounds may have potent antimicrobial effects.

属性

IUPAC Name |

6-bromo-8-iodoimidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrIN2/c8-5-3-6(9)7-10-1-2-11(7)4-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKEMQQRZPHOOGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=C(C=C(C2=N1)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901289333 | |

| Record name | 6-Bromo-8-iodoimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901289333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1364917-14-5 | |

| Record name | 6-Bromo-8-iodoimidazo[1,2-a]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1364917-14-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-8-iodoimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901289333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

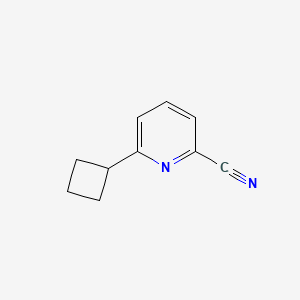

![5H-Indolo[3,2-b]acridine, 7,13-dihydro-5,7,13,13-tetraphenyl-](/img/structure/B578402.png)

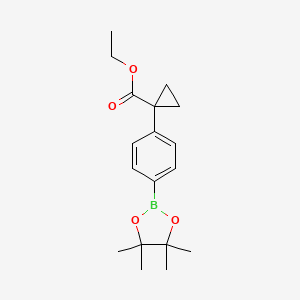

![5-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B578411.png)

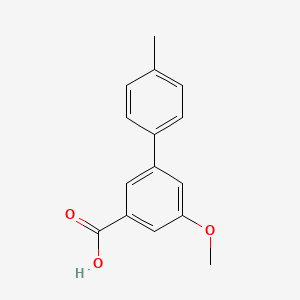

![3-(endo-9-Fluorenylmethoxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-endo-carboxylic acid](/img/structure/B578412.png)